molecular formula C10H8ClNO2 B2857174 3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile CAS No. 1854572-93-2

3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile

Cat. No.: B2857174
CAS No.: 1854572-93-2
M. Wt: 209.63
InChI Key: HPNBZSPXVLLBOZ-UHFFFAOYSA-N
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Description

3-Chloro-5-[(oxiran-2-yl)methoxy]benzonitrile (molecular formula: C₁₀H₇ClNO₂) is a benzonitrile derivative featuring a chloro substituent at the 3-position and an oxiran-2-ylmethoxy group at the 5-position of the aromatic ring. The oxiran (epoxide) moiety introduces reactivity due to its strained three-membered ring, making the compound a valuable intermediate in medicinal chemistry for further derivatization . It is cataloged as a building block in synthetic chemistry, with applications in developing inhibitors, receptor modulators, and agrochemicals.

Properties

IUPAC Name

3-chloro-5-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-1-7(4-12)2-9(3-8)13-5-10-6-14-10/h1-3,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBZSPXVLLBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile typically involves the reaction of 3-chloro-5-hydroxybenzonitrile with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate ether, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The benzonitrile scaffold is widely modified to tune biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight Key Features Reference
3-Chloro-5-[(oxiran-2-yl)methoxy]benzonitrile Oxiran-2-ylmethoxy 207.63 g/mol Reactive epoxide group; intermediate for synthesis
Doravirine (HIV-1 NNRTI) Triazolylmethyl-trifluoromethylpyridine 425.75 g/mol Bulky substituents; high specificity for HIV-1 reverse transcriptase
3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242) Pyrimidinyl-pyridinyl 310.72 g/mol mGlu5 negative allosteric modulator; planar aromatic system
2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile Propoxy 437.88 g/mol SARS-CoV-2 Mpro inhibitor; flexible alkyl chain
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronic ester 263.53 g/mol Boron-containing; used in Suzuki-Miyaura couplings
Key Observations:
  • Reactivity : The oxiran group in the target compound enables ring-opening reactions for functionalization, unlike the stable boronic ester or triazolylmethyl groups .
  • Biological Activity : Bulky substituents (e.g., Doravirine) enhance target binding but reduce solubility (2.73 mg/L at pH 7) compared to simpler analogs .
  • Synthetic Utility : Boronic ester derivatives serve as cross-coupling partners, whereas epoxide-containing compounds are intermediates for nucleophilic additions .

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